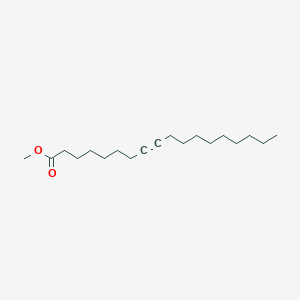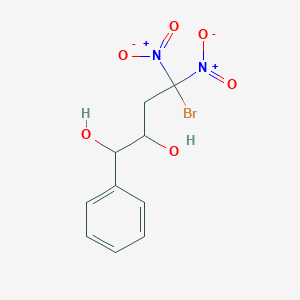
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a nitroaromatic compound that has been used as a precursor for the synthesis of other chemicals such as explosives and dyes. In recent years, it has also been studied for its potential as an anti-cancer agent and as a tool for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, the compound has been shown to act as a reactive oxygen species scavenger, which may contribute to its anti-cancer properties.
Effets Biochimiques Et Physiologiques
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to act as a reactive oxygen species scavenger, which may have implications for its anti-cancer properties. In addition, the compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- for lab experiments is its high purity. The synthesis process produces a highly pure product, which is important for reproducibility and accuracy of experiments. In addition, the compound has been shown to be relatively stable, which makes it suitable for long-term experiments. However, one of the limitations of the compound is its toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Orientations Futures
There are several future directions for research on 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl-. One area of research is the development of more potent anti-cancer compounds based on the structure of the compound. Another area of research is the elucidation of the mechanism of action of the compound. Further studies are needed to fully understand how the compound induces apoptosis in cancer cells and its role as a reactive oxygen species scavenger. In addition, the compound has potential applications in other fields such as materials science and environmental chemistry, which could be explored in future research.
Conclusion
In conclusion, 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- is a chemical compound that has potential applications in various scientific fields. The compound has been studied for its anti-cancer properties and as a tool for studying biochemical pathways. The synthesis process produces a highly pure product, which is important for reproducibility and accuracy of experiments. However, the compound is toxic and should be handled with care. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields.
Méthodes De Synthèse
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- can be synthesized through a multistep process that involves the reaction of 4-bromo-1,2-dinitrobenzene with butanediol. The synthesis process has been described in detail in the literature and involves several steps such as nitration, reduction, and esterification. The yield of the synthesis process is relatively high, and the purity of the final product is also high.
Applications De Recherche Scientifique
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Another potential application of the compound is in the field of biochemistry. It has been used as a tool for studying biochemical pathways and as a probe for detecting reactive oxygen species.
Propriétés
Numéro CAS |
19447-66-6 |
|---|---|
Nom du produit |
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- |
Formule moléculaire |
C10H11BrN2O6 |
Poids moléculaire |
335.11 g/mol |
Nom IUPAC |
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H11BrN2O6/c11-10(12(16)17,13(18)19)6-8(14)9(15)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 |
Clé InChI |
DNXJJIZZMJTTAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
Synonymes |
4-Bromo-4,4-dinitro-1-phenyl-1,2-butanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



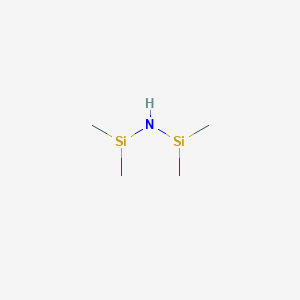

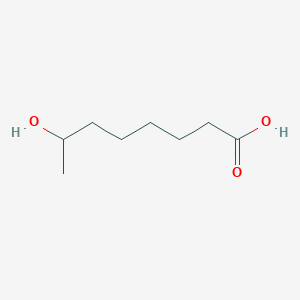
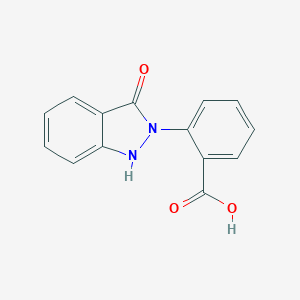
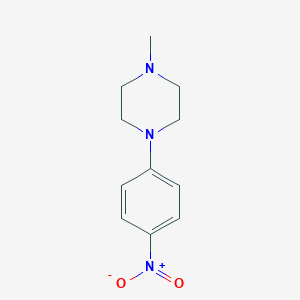
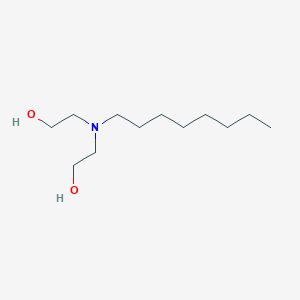
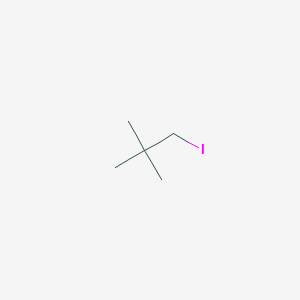
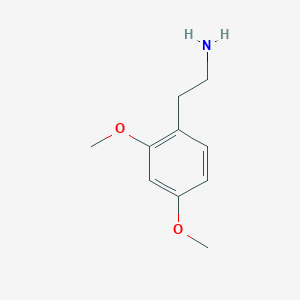
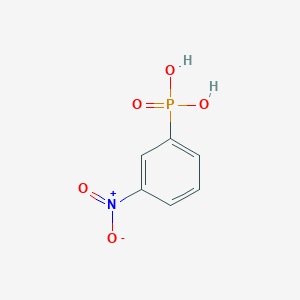
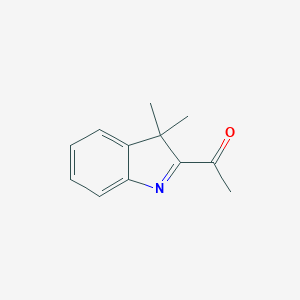
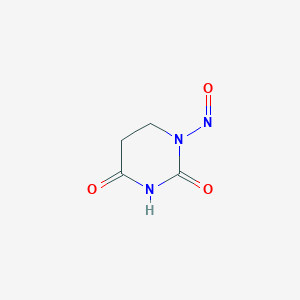
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)
